8-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
Properties
Molecular Formula |
C17H18ClN5O2 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C17H18ClN5O2/c1-3-8-23-15(24)13-14(20(2)17(23)25)19-16-21(9-10-22(13)16)12-6-4-11(18)5-7-12/h4-7H,3,8-10H2,1-2H3 |
InChI Key |
MKERLCLTJGPPRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)Cl)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Multi-Step Organic Synthesis Framework
The preparation of this imidazopurine derivative follows a modular approach, typically involving alkylation , cyclization , and substitution reactions as core steps. A representative synthesis begins with the formation of the purine-dione backbone, followed by sequential functionalization of the imidazo ring.
Alkylation and Ring Formation
The initial step often involves the alkylation of a purine precursor. For example, 1,3-dimethylxanthine serves as a starting material, which undergoes N-alkylation with a propylating agent (e.g., propyl bromide) in the presence of a base such as sodium hydride. This reaction typically proceeds in anhydrous dimethylformamide (DMF) at 60–80°C, yielding the 3-propyl-1,3-dimethylxanthine intermediate.
Subsequent cyclization to form the imidazo[2,1-f]purine system is achieved using a dehydrating agent. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitates the intramolecular cyclization under reflux conditions, forming the tricyclic core.
Chlorophenyl Substitution
Introducing the 4-chlorophenyl group at the 8-position requires a nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Patent data highlights the use of 4-chlorophenylboronic acid in a palladium-catalyzed coupling reaction with a brominated intermediate. This step is conducted in a tetrahydrofuran (THF)/water mixture with sodium carbonate as a base, achieving yields of 65–75%.
Catalytic and Solvent Systems
Role of Vanadium Catalysts
In analogous syntheses, ammonium metavanadate (NH₄VO₃) has been employed to catalyze condensation reactions, particularly in forming Schiff base intermediates. For instance, the reaction of 6-amino-1,3-dimethyl-5-[(E)-2-(hydroxy)benzylideneamino]pyrimidine-2,4-(1H,3H)-dione with NH₄VO₃ in methanol generates a planar imidazo-purine framework. This suggests potential applicability in optimizing cyclization steps for the target compound.
Solvent Optimization
Polar aprotic solvents like DMF and dichloromethane are preferred for alkylation and cyclization due to their ability to stabilize transition states. Recrystallization is commonly performed using ethanol-dichloromethane mixtures (1:1 v/v), which balance solubility and polarity to yield high-purity crystals.
Purification and Analytical Characterization
Chromatographic Techniques
Crude reaction mixtures are purified via column chromatography using silica gel and gradient elution. A two-step protocol is often employed:
Spectroscopic Confirmation
- NMR Spectroscopy :
- Mass Spectrometry :
Optimization Strategies for Industrial Scalability
Reaction Condition Modulation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents decomposition |
| Catalyst Loading | 5–10 mol% Pd(PPh₃)₄ | Maximizes coupling efficiency |
| Reaction Time | 12–18 hours | Ensures completion |
Challenges in Large-Scale Production
Byproduct Formation
The primary byproduct, 8-(4-chlorophenyl)-4-hydroxy-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one , arises from incomplete cyclization. Mitigation strategies include:
Crystallization Issues
The compound’s low solubility in aqueous systems complicates crystallization. Ternary solvent systems (e.g., acetone-water-hexane) enhance crystal uniformity, yielding >95% purity.
Chemical Reactions Analysis
Types of Reactions
8-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted imidazo[2,1-f]purines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various biological activities.
Medicine: Research suggests it may have therapeutic potential in treating certain diseases.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 8-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The table below compares key structural features of the target compound with similar derivatives:
Key Observations:
- 8-Substituent Diversity: The 8-position is critical for target engagement. Derivatives with aromatic groups (e.g., 4-chlorophenyl, phenyl) or heterocyclic moieties (e.g., dihydroisoquinolinyl) exhibit varied biological profiles. For instance, the dihydroisoquinolinyl group in Compound 5 enhances PDE4B1/PDE10A inhibitory activity, while the 2-methoxyphenyl group in ’s derivative may favor kinase interactions .
- 3-Substituent Impact: The target compound’s 3-propyl group is unique; most analogs feature smaller substituents (e.g., methyl) or none at this position.
Biological Activity
The compound 8-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is part of a class of imidazopurine derivatives that have garnered interest due to their potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and biological activities based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of imidazopurine derivatives typically involves multi-step organic reactions. The specific synthetic pathway for this compound has not been extensively documented in the literature; however, related compounds often utilize methods such as cyclization reactions involving substituted purines and chlorinated aromatic compounds.
Antidepressant and Anxiolytic Effects
Recent studies have highlighted the potential antidepressant properties of similar imidazopurine derivatives. For instance, a related compound demonstrated significant affinity for serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation. In vivo studies revealed that these compounds exhibited pronounced effects in forced swim tests (FST), indicating potential antidepressant activity .
Phosphodiesterase Inhibition
The compound has been evaluated for its phosphodiesterase (PDE) inhibitory activity. PDEs are critical enzymes that regulate intracellular levels of cyclic nucleotides, which play essential roles in various signaling pathways. Compounds with PDE inhibitory activity can lead to enhanced neurotransmitter signaling and have implications in treating conditions like depression and anxiety .
Cytotoxicity and Anticancer Activity
Preliminary evaluations of related imidazopurines suggest that they possess cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown effectiveness against A549 lung cancer cells and other tumor subpanels in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Studies
Molecular Modeling Studies
Molecular docking studies have been conducted to predict the binding affinities of this compound to various biological targets. These studies suggest that the presence of the chlorophenyl group enhances binding interactions with serotonin receptors and PDEs, thereby contributing to its pharmacological profile .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer: The compound belongs to the imidazo-purine-dione class, and its synthesis typically involves cyclocondensation of substituted purine precursors with aryl or alkyl amines. For example, Agnieszka Zagórska et al. (2009) synthesized analogous 1,3-dimethyl-imidazo[2,1-f]purine-dione derivatives via multi-step reactions, including alkylation and cyclization under reflux conditions using solvents like acetonitrile or DMF . Optimization strategies include:
- Catalyst Selection: Use of phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.
- Temperature Control: Maintaining 80–100°C to balance reaction rate and byproduct formation.
- Purification: Column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate high-purity product.
Yield improvements (reported up to 60–75% for similar compounds) require systematic screening of solvent polarity and stoichiometric ratios of reactants .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer: Key techniques include:
- 1H/13C NMR: Focus on the imidazo-purine core protons (e.g., H-7 and H-8 in the dihydroimidazo ring, δ 4.2–5.0 ppm) and the 4-chlorophenyl group (aromatic protons at δ 7.3–7.6 ppm) .
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H stretches (if present) .
- HRMS: Validate molecular weight with <5 ppm mass accuracy (e.g., [M+H]+ calculated for C₁₇H₁₈ClN₅O₂: 384.1121) .
Cross-validation with single-crystal X-ray diffraction (as in Hao Shi’s work on analogous chlorophenyl derivatives) resolves ambiguities in stereochemistry .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological interactions, and what validation experiments are required?
- Methodological Answer: Computational approaches include:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the 4-chlorophenyl group may enhance electron-withdrawing effects, stabilizing reactive intermediates .
- Molecular Dynamics (MD) Simulations: Model ligand-receptor binding (e.g., adenosine receptor subtypes) using force fields like CHARMM or AMBER .
Validation requires: - In vitro assays: Measure binding affinity (e.g., radioligand displacement) and compare with docking scores.
- SAR Studies: Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to test computational predictions .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer: Discrepancies often arise from differences in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assay Protocols: Adopt NIH/WHO guidelines for enzymatic inhibition studies (e.g., fixed ATP concentrations in kinase assays) .
- Purity Validation: Use HPLC-MS (>98% purity) to exclude confounding effects from synthetic byproducts .
- Meta-Analysis: Compare data across studies using tools like PRISMA to identify outliers and systemic biases .
For example, conflicting IC₅₀ values for imidazo-purine-diones in phosphodiesterase inhibition studies were resolved by controlling for Mg²⁺ ion concentrations .
Methodological Design Considerations
Q. How should researchers design experiments to investigate the compound’s metabolic stability in preclinical models?
- Methodological Answer: A tiered approach is recommended:
In vitro Screening: Use liver microsomes (human/rat) with NADPH cofactors to measure intrinsic clearance. Monitor parent compound depletion via LC-MS/MS .
Metabolite Identification: Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to detect Phase I/II metabolites .
In vivo Validation: Administer the compound to rodent models and collect plasma/bile samples at timed intervals. Apply pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate half-life and bioavailability .
Data Contradiction Analysis
Q. How can researchers reconcile divergent solubility data reported for this compound in polar vs. non-polar solvents?
- Methodological Answer: Solubility discrepancies may stem from:
- Polymorphism: Characterize crystalline forms via PXRD and DSC to identify stable vs. metastable phases .
- Solvent Purity: Ensure solvents are anhydrous (e.g., use molecular sieves for DMSO) to prevent hydration artifacts.
- Measurement Consistency: Adopt OECD 105 guidelines for shake-flask method uniformity .
For example, solubility in DMSO ranging from 10–50 mM across studies may reflect differences in equilibration time or agitation speed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
